molecular formula C11H15ClN2O4S B3282415 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide CAS No. 749906-93-2

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No.: B3282415
CAS No.: 749906-93-2
M. Wt: 306.77 g/mol
InChI Key: ZWSWUMFXULIUDT-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide (CAS: 749906-93-2) is a chloroacetamide derivative characterized by a dimethylsulfamoyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring. This compound has been explored in medicinal chemistry for its structural versatility, particularly in the development of anticancer agents. Its synthesis typically involves chloroacetylation of the corresponding amine intermediate, as seen in analogous compounds .

Properties

IUPAC Name

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-14(2)19(16,17)8-4-5-10(18-3)9(6-8)13-11(15)7-12/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWUMFXULIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Bioactivity : Compounds with heterocyclic cores (e.g., thiadiazole, thiazole) exhibit enhanced anticancer activity compared to simpler phenyl derivatives. For example, 7d (IC₅₀: 1.8 µM) outperforms 5-fluorouracil in cytotoxicity against Caco-2 cells .
  • Substituent Effects : The presence of sulfonamide/sulfamoyl groups (e.g., dimethylsulfamoyl or diethylsulfamoyl) enhances solubility and target binding, while halogenated aryl groups (e.g., 4-chlorophenyl) improve lipophilicity and membrane permeability .

Physicochemical and Pharmacokinetic Properties

Property 2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide 2-Chloro-N-(5-(4-chlorophenyl)thiadiazol-2-yl)acetamide 2-Chloro-N-[5-(tetrahydro-2-furanyl)thiadiazol-2-yl]acetamide
Molecular Weight ~300 g/mol (estimated) 280.77 g/mol 247.70 g/mol
LogP (Predicted) 2.1 (moderate lipophilicity) 3.5 (high lipophilicity) 1.8 (low lipophilicity)
Hydrogen Bonding 3 acceptors, 1 donor 4 acceptors, 1 donor 3 acceptors, 1 donor
Synthetic Yield Not reported 65–75% 80–85%

Notes:

  • The dimethylsulfamoyl group in the parent compound reduces LogP compared to halogenated analogs, suggesting better aqueous solubility .
  • Thiadiazole-containing derivatives (e.g., 2-chloro-N-(5-(4-chlorophenyl)thiadiazol-2-yl)acetamide ) exhibit higher molecular weights and lipophilicity, favoring membrane penetration .

Biological Activity

2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H15ClN2O4S
  • Molecular Weight : 306.77 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, which can modulate enzyme or receptor activity.

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi through specific inhibitory pathways.

Anticancer Activity

Preclinical studies have highlighted the potential of this compound in cancer therapy. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

The biological activities of this compound are attributed to its ability to bind to specific enzymes or receptors, leading to modulation of their activity. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways, potentially reducing inflammation-related diseases.
  • Receptor Modulation : It can interact with cellular receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Study ReferenceFindings
Amnerkar et al. (Patent) The compound was shown to have significant inhibitory effects on CK-1 enzyme, which is implicated in various neurological disorders.
PubMed Research Demonstrated that similar compounds exhibited selective inhibition of myeloperoxidase (MPO), suggesting a potential therapeutic avenue for autoimmune diseases.
BenchChem Reported preliminary findings indicating antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications.

Comparative Analysis

When compared to structurally similar compounds, this compound exhibits unique properties due to the presence of the methoxy group. This structural feature enhances solubility and stability, influencing its interaction with biological targets.

CompoundKey FeaturesBiological Activity
This compoundMethoxy group enhances reactivityAntimicrobial, anticancer
2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamideLacks methoxy group at position 5Similar but less potent activity
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamideNo methoxy groupReduced biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
Reactant of Route 2
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2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide

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